molecular formula C12H12F3N3S B4558954 5-propyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

5-propyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B4558954
M. Wt: 287.31 g/mol
InChI Key: FKWBYXXTOMCCCG-UHFFFAOYSA-N
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Description

5-propyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H12F3N3S and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.07040306 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective Effects against Oxidative Stress

Research by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse liver and brain. Their findings suggest that certain condensed thiazolo-triazole compounds can selectively mitigate ethanol-induced oxidative stress, highlighting their potential in addressing oxidative damage in specific organs (Aktay, Tozkoparan, & Ertan, 2005).

Corrosion Inhibition

Quraishi and Ansari (2003) investigated the efficiency of fatty acid triazoles as corrosion inhibitors for mild steel in formic acid. Their research concluded that these compounds are highly effective in inhibiting corrosion, with over 90% efficiency at relatively low concentrations. This suggests their potential utility in industrial applications to protect metals from corrosive environments (Quraishi & Ansari, 2003).

Synthesis and Structural Studies

The synthesis of triazole derivatives and their structural elucidation have been a subject of research, indicating the compound's versatility in chemical synthesis. Singh and Kandel (2013) synthesized a basic nucleus of 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol and explored its condensation with benzaldehyde, highlighting the methodology for synthesizing structurally diverse triazole derivatives (Singh & Kandel, 2013).

Molecular-Level Understanding of Inhibition Efficiency

Gece and Bilgiç (2012) performed density functional theory calculations to analyze the inhibition mechanisms of compounds containing methylthiophenyl moiety, including 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol, for zinc corrosion in acidic medium. Their research offers insights into the relationship between molecular structures and inhibition efficiencies, providing a theoretical basis for designing more effective corrosion inhibitors (Gece & Bilgiç, 2012).

Electrochemical Behavior Studies

Fotouhi, Hajilari, and Heravi (2002) conducted an electrochemical study on the electrooxidation of 4-amino-3-thio-5-phenyl-1,2,4-triazole and related compounds, elucidating their redox behavior and providing valuable information on their electrochemical properties. This research contributes to the understanding of these compounds' electrochemical applications (Fotouhi, Hajilari, & Heravi, 2002).

Solar Cell Applications

Hilmi, Shoker, and Ghaddar (2014) formulated a new thiolate/disulfide organic-based electrolyte system for dye-sensitized solar cells (DSSCs), incorporating 5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol. Their research demonstrates the compound's application in renewable energy technology, particularly in enhancing the efficiency and stability of DSSCs (Hilmi, Shoker, & Ghaddar, 2014).

Properties

IUPAC Name

3-propyl-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3S/c1-2-5-10-16-17-11(19)18(10)9-7-4-3-6-8(9)12(13,14)15/h3-4,6-7H,2,5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWBYXXTOMCCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-propyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
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5-propyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-propyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-propyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.